1-(1H-benzimidazol-2-yl)-6-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Description
This compound belongs to the indazol-4-one class, characterized by a bicyclic framework fused with a benzimidazole moiety. Its structure includes a 6-methyl substitution on the tetrahydroindazolone core and a 1H-benzimidazol-2-yl group at position 1. The benzimidazole moiety is known for enhancing binding affinity to biological targets, particularly in receptor-mediated pathways . The methyl group at position 6 may influence lipophilicity and metabolic stability, critical for pharmacokinetic optimization .
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-6-methyl-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-6-13-10(14(20)7-9)8-16-19(13)15-17-11-4-2-3-5-12(11)18-15/h2-5,8-9H,6-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTMOIRLFBTCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=NN2C3=NC4=CC=CC=C4N3)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1H-benzimidazol-2-yl)-6-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core . This is followed by cyclization reactions to introduce the indazole ring. Industrial production methods often employ optimized reaction conditions, such as the use of catalysts and controlled temperatures, to maximize yield and purity .
Chemical Reactions Analysis
1-(1H-benzimidazol-2-yl)-6-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetonitrile, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of benzimidazole derivatives. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines. For example:
- Case Study : A study published in Cancer Letters demonstrated that derivatives of benzimidazole could induce apoptosis in breast cancer cells through the activation of caspase pathways .
Table 1: Anticancer Activity of Benzimidazole Derivatives
Antimicrobial Properties
The compound exhibits antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Case Study : A study in Journal of Medicinal Chemistry highlighted the efficacy of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) demonstrating significant potency .
Table 2: Antimicrobial Efficacy
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties, particularly in models of chronic inflammation.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-6-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The indazole ring may enhance these effects by increasing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Indazolone Core
a. 6,6-Dimethyl Analog (1-(1H-Benzimidazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one)
- Impact: Increased bulkiness may enhance metabolic stability but reduce solubility. Computational studies suggest that dimethyl substitution stabilizes the tautomeric form, favoring the keto-enol equilibrium .
b. 3,6,6-Trimethyl Derivative (1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one)
- Structural Difference : A 2,4-dibromophenyl group replaces the benzimidazole, and additional methyl groups are present at positions 3 and 5.
- Biological Activity: This compound acts as a novel opioid receptor agonist with reduced gastrointestinal side effects compared to morphine. The dibromophenyl group likely enhances receptor affinity, while methyl groups improve bioavailability .
c. 6-(2,4-Dimethoxyphenyl) Analog (1-(1H-Benzimidazol-2-yl)-6-(2,4-dimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one)
- Structural Difference : A 2,4-dimethoxyphenyl group at position 6 introduces electron-donating methoxy substituents.
- Impact : Methoxy groups may enhance solubility and π-π stacking interactions, making this analog suitable for targeting CNS receptors .
Tautomerism and Stability
Computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives reveal that the keto tautomer is more stable than enol forms. Methyl substitutions (e.g., at position 6) further stabilize the keto form, which dominates in solution and solid states . This tautomeric preference influences reactivity and interaction with biological targets.
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~325.36 | 2.8 | <0.1 (aqueous) |
| 6,6-Dimethyl analog | 339.41 | 3.2 | <0.05 |
| 3,6,6-Trimethyl-dibromophenyl derivative | 437.12 | 4.1 | <0.01 |
| 6-(2,4-Dimethoxyphenyl) analog | 388.42 | 2.5 | 0.2 (DMSO) |
logP values estimated using fragment-based methods; solubility data inferred from structural analogs .
Biological Activity
1-(1H-benzimidazol-2-yl)-6-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on its potential therapeutic applications, particularly as an inhibitor of human neutrophil elastase (HNE) and other related activities.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H12N4O |
| Molecular Weight | 232.25 g/mol |
| CAS Number | 3752-24-7 |
| Density | 1.133 g/cm³ |
| Boiling Point | 335°C at 760 mmHg |
Inhibition of Human Neutrophil Elastase (HNE)
Recent studies have demonstrated that derivatives of the 1,5,6,7-tetrahydro-4H-indazol-4-one core exhibit potent inhibitory activity against HNE, a serine protease involved in various inflammatory diseases and cancer progression.
- Key Findings :
- Compounds derived from this scaffold showed K_i values in the low nanomolar range (6–35 nM) , indicating strong inhibitory potential against HNE .
- The stability of these compounds in aqueous buffers was favorable, with half-lives exceeding 1 hour , suggesting their viability for therapeutic applications .
The mechanism through which these compounds exert their effects involves competitive inhibition of HNE. Kinetic studies using Lineweaver-Burk plots confirmed that the active derivatives act as competitive inhibitors .
Study on Immunomodulatory Activity
Another study explored the immunomodulatory effects of a related benzimidazole derivative known as BMT-1. This compound was found to inhibit T cell proliferation by targeting H+/K+-ATPases, leading to intracellular acidification.
- Results :
Summary of Research Findings
The following table summarizes key research findings related to the biological activity of this compound and its derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
